3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
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Overview
Description
3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a complex organic compound that features a thiazolidine ring, a phenylsulfanyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a cysteine derivative with a carbonyl compound, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution. The final step involves the addition of the propanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with various biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylsulfanylpropan-1-ol
- 3-phenylsulfanylpropan-1-one
- 4-phenylsulfanylthiazolidine
Uniqueness
3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is unique due to its combination of a thiazolidine ring and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19NOS3 |
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Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H19NOS3/c1-11(2)13-10-20-15(18)16(13)14(17)8-9-19-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |
InChI Key |
OUULISBHYUWCGA-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)CCSC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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